Isobenzofuran, 1,3-dihydro-1,3-dimethoxy-

Catalog No.
S12561842
CAS No.
24388-70-3
M.F
C10H12O3
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobenzofuran, 1,3-dihydro-1,3-dimethoxy-

CAS Number

24388-70-3

Product Name

Isobenzofuran, 1,3-dihydro-1,3-dimethoxy-

IUPAC Name

1,3-dimethoxy-1,3-dihydro-2-benzofuran

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C10H12O3/c1-11-9-7-5-3-4-6-8(7)10(12-2)13-9/h3-6,9-10H,1-2H3

InChI Key

WAGIYFLDSNLPML-UHFFFAOYSA-N

Canonical SMILES

COC1C2=CC=CC=C2C(O1)OC

Isobenzofuran, 1,3-dihydro-1,3-dimethoxy- is an organic compound with the molecular formula C₁₀H₁₂O₃ and a CAS Registry Number of 24388-70-3. This compound features a bicyclic structure, characterized by a fused benzene and furan ring system. The presence of two methoxy groups at the 1 and 3 positions of the isobenzofuran structure contributes to its unique chemical properties and potential applications in various fields such as pharmaceuticals and materials science .

Typical of compounds containing methoxy groups and a furan moiety. Common reactions include:

  • Electrophilic Substitution: The methoxy groups can direct electrophiles to ortho or para positions on the aromatic ring.
  • Nucleophilic Substitution: The furan ring can undergo nucleophilic attack, particularly under acidic conditions.
  • Oxidation: The compound may be oxidized to yield various derivatives, including those with additional functional groups that enhance biological activity or solubility.

These reactions are essential for modifying the compound for specific applications or enhancing its biological properties .

Research into the biological activity of Isobenzofuran, 1,3-dihydro-1,3-dimethoxy- indicates potential pharmacological effects. Compounds with similar structures have been associated with:

  • Antioxidant Activity: The methoxy groups may contribute to radical scavenging properties.
  • Antimicrobial Properties: Some derivatives exhibit activity against various bacterial strains.
  • Anti-inflammatory Effects: Related compounds have shown promise in reducing inflammation in preclinical studies.

Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound .

Several synthetic routes have been developed for Isobenzofuran, 1,3-dihydro-1,3-dimethoxy-. Common methods include:

  • Condensation Reactions: Utilizing starting materials such as substituted phenols and aldehydes in acid-catalyzed reactions to form the isobenzofuran structure.
  • Methoxylation: Introducing methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.
  • Cyclization Reactions: Employing cyclization strategies to form the bicyclic structure from linear precursors.

These methods allow for the production of Isobenzofuran, 1,3-dihydro-1,3-dimethoxy- with varying yields and purities depending on the reaction conditions employed .

Isobenzofuran, 1,3-dihydro-1,3-dimethoxy- has several notable applications:

  • Pharmaceuticals: Potential use as a scaffold for drug development due to its biological activity.
  • Material Science: Investigated for use in polymer synthesis and as a building block for advanced materials.
  • Agriculture: Possible applications in agrochemicals due to its antimicrobial properties.

These applications highlight its versatility across different fields .

Interaction studies involving Isobenzofuran, 1,3-dihydro-1,3-dimethoxy- focus on its compatibility with various biological targets. Preliminary studies suggest interactions with:

  • Enzymes: Potential inhibition or modulation of enzyme activity related to metabolic pathways.
  • Receptors: Binding affinity studies may reveal interactions with specific receptors involved in inflammation or pain pathways.

Such studies are crucial for understanding the compound's pharmacokinetics and dynamics in biological systems .

Isobenzofuran, 1,3-dihydro-1,3-dimethoxy- shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
3,3-Dimethyl-2-benzofuran-1(3H)-oneBenzofuran derivativeContains a ketone group; exhibits distinct reactivity
2-MethoxyphenolPhenolic compoundSimple structure; primarily used as an antiseptic
DimethoxybenzeneAromatic hydrocarbonExhibits different electronic properties due to symmetry

The uniqueness of Isobenzofuran, 1,3-dihydro-1,3-dimethoxy- lies in its bicyclic structure combined with two methoxy groups, which enhances its potential biological activity compared to simpler analogs .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

180.078644241 g/mol

Monoisotopic Mass

180.078644241 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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